Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate

Description

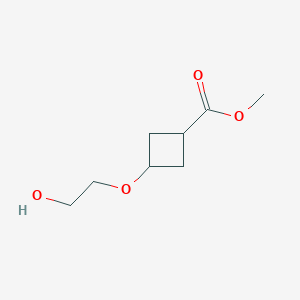

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a hydroxyethoxy substituent at the 3-position of the cyclobutane ring. These compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Their strained cyclobutane rings and functional groups enable unique reactivity and conformational properties .

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H14O4/c1-11-8(10)6-4-7(5-6)12-3-2-9/h6-7,9H,2-5H2,1H3 |

InChI Key |

UHBWGICBPBHZTI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C1)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form the intermediate 3-(2-hydroxyethoxy)cyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(2-oxoethoxy)cyclobutane-1-carboxylate.

Reduction: Formation of 3-(2-hydroxyethoxy)cyclobutanol.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is an organic compound featuring a cyclobutane structure and a hydroxyethoxy group. It has a molecular formula of C₈H₁₄O₃ and a molecular weight of approximately 174.19 g/mol. The compound also has a carboxylate functional group, contributing to its reactivity and applications in organic synthesis and medicinal chemistry.

Applications

This compound has potential applications in organic synthesis and pharmaceuticals. Its unique structure may offer advantages compared to conventional compounds in specific applications.

Scientific Research Applications

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules. The synthesis typically involves versatile synthetic pathways for constructing the compound. These reactions are significant for synthesizing more complex molecules in organic chemistry.

- Pharmaceuticals: The compound has potential use in drug formulation. The presence of the hydroxyethoxy group may enhance solubility and bioavailability, potentially leading to applications in drug development. Further studies would be necessary to elucidate any specific biological effects or mechanisms of action.

- Interaction Studies: Interaction studies are essential for understanding its behavior in biological systems. These studies could include assessments of binding affinities, metabolic pathways, and potential toxicity. Such studies are crucial for determining safety and efficacy for any proposed applications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their substituents, molecular data, and applications based on the evidence:

Biological Activity

Methyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutane core, which is a four-membered carbon ring. The presence of the hydroxyethoxy group enhances its solubility and reactivity, making it an attractive candidate for various biological applications.

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the production of cyclobutane derivatives, including this compound. Techniques such as transition metal-catalyzed reactions and photochemical methods are commonly employed to achieve high yields and selectivity in the synthesis of these compounds .

Biological Activity

The biological activity of this compound has been explored in several studies, demonstrating its potential as an anti-cancer agent and in other therapeutic areas. Key findings include:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in ovarian and colon cancer models .

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, along with the modulation of key signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate these pathways fully.

Case Studies

- Case Study on Ovarian Cancer :

- Case Study on Colon Cancer :

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Ovarian Cancer | 15 | Induction of apoptosis |

| Anticancer | Colon Cancer | 20 | Modulation of signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.